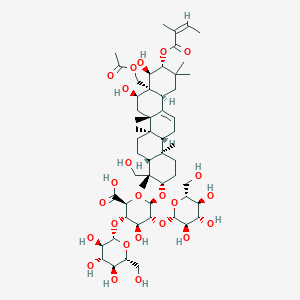

Isoescin IB

Beschreibung

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H86O24/c1-10-23(2)46(71)79-44-43(68)55(22-72-24(3)59)26(17-50(44,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)60)75-49-41(77-48-38(66)36(64)34(62)28(20-57)74-48)39(67)40(42(78-49)45(69)70)76-47-37(65)35(63)33(61)27(19-56)73-47/h10-11,26-44,47-49,56-58,60-68H,12-22H2,1-9H3,(H,69,70)/b23-10-/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52+,53+,54+,55-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSIWGSGLDDTHJ-OXPBSUTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)COC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)COC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H86O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1131.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219944-46-4 | |

| Record name | Isoescin IB | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219944464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOESCIN IB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63505RAS3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence, Distribution, and Biogeography of Isoescin Ib

Primary Botanical Sources: Aesculus hippocastanum and Aesculus chinensis Bunge

Aesculus hippocastanum, commonly known as the horse chestnut or conker tree, is a large deciduous tree native to southeastern Europe, now widely cultivated across the Northern Hemisphere, including eastern Europe, eastern Asia, and eastern North America benthamopen.comelewa.org. The seeds of A. hippocastanum, often referred to as "conkers," are the primary source of escin (B49666), a complex mixture of triterpene saponin (B1150181) glycosides ipb.ptchemicalbook.comelewa.orgnih.gov. Escin comprises two main series of isomers: β-escin and α-escin. Isoescin Ib is a component of the α-escin fraction, which differs structurally from β-escin elewa.org. While β-escin, mainly composed of escin Ia and escin Ib, is considered the major active component, α-escin, including isoescin Ia and this compound, also exhibits bioactivity ipb.ptelewa.org.

Aesculus chinensis Bunge, the Chinese horse chestnut or Chinese buckeye, is another significant botanical source of this compound caymanchem.comipb.ptbenthamopen.comresearchgate.netnih.gov. This species is native to China and is found across various provinces benthamopen.comwikipedia.org. The seeds of A. chinensis have been historically utilized in Traditional Chinese Medicine and are recognized for their triterpenoid (B12794562) saponin content, including this compound wikipedia.orgfrontiersin.orgnih.govresearchgate.net. Research has identified this compound within the seeds of A. chinensis and its varieties caymanchem.combenthamopen.comfrontiersin.org.

Distribution within Plant Tissues (e.g., seeds, skin, endosperm)

The distribution of this compound within the plant tissues of Aesculus species is predominantly concentrated in the seeds biosynth.combenthamopen.comnih.gov. Specifically, its presence and relative abundance have been investigated in different parts of the Aesculus hippocastanum seed, including the skin and the endosperm nih.govresearchgate.netbiocrick.comchemfaces.com.

The seeds of both A. hippocastanum and A. chinensis are the primary repositories for this compound and other related escin saponins (B1172615) biosynth.combenthamopen.comnih.gov. These seeds are the most commonly harvested part of the plant for medicinal purposes due to their high concentration of these bioactive compounds ipb.ptbenthamopen.com.

Within the A. hippocastanum seed, this compound has been detected in both the skin and the endosperm nih.govresearchgate.netbiocrick.comchemfaces.com. Quantitative analyses have indicated that the endosperm serves as the main site of localization for escins, including this compound, in A. hippocastanum seeds nih.gov. Comparative studies have shown that the seed's skin contains considerably less escin content than its endosperm nih.gov. Furthermore, research has observed a decline in escin content upon storage; for instance, the concentration of escins in both the endosperm and skin of A. hippocastanum seeds decreased by over 30% in the endosperm and more than 40% in the skin after two years of storage nih.govresearchgate.net.

Table 1: Primary Botanical Sources and Tissue Distribution of this compound

| Botanical Source | Plant Part | Presence of this compound | Citation(s) |

| Aesculus hippocastanum | Seeds | Confirmed | biosynth.comcaymanchem.comontosight.aichemicalbook.comelewa.orgnih.govnih.govchemfaces.commdpi.comresearchgate.netresearchgate.netmdpi.com |

| Aesculus hippocastanum | Seed Skin | Confirmed | nih.govresearchgate.netbiocrick.comchemfaces.com |

| Aesculus hippocastanum | Endosperm | Confirmed | nih.govresearchgate.netbiocrick.comchemfaces.com |

| Aesculus chinensis Bunge | Seeds | Confirmed | caymanchem.comipb.ptbenthamopen.comresearchgate.netnih.govwikipedia.orgfrontiersin.orgnih.govresearchgate.netresearchgate.net |

| Aesculus chinensis Bunge | Seed Kernels | Confirmed | ipb.ptresearchgate.net |

| Aesculus chinensis Bge. var. chekiangensis | Seeds | Confirmed | frontiersin.org |

Mentioned Compounds:

this compound

Escin

β-Escin

α-Escin

Escin Ia

Escin Ib

Isoescin Ia

this compound

Extraction, Isolation, and Purification Methodologies for Isoescin Ib

Conventional Solvent Extraction Techniques

Conventional solvent extraction methods utilize common organic solvents to draw out saponins (B1172615) from the plant material. While specific details for isoescin Ib alone using purely conventional methods are less emphasized in recent literature, the general approach for saponins involves solvents like methanol (B129727), ethanol, and their aqueous mixtures chemfaces.comnih.govgoogle.com. For instance, a mixture of water and low molecular weight alcohols (e.g., methanol or ethanol) at various ratios is often employed for initial extraction from powdered seeds google.com. These solvents are chosen for their ability to solubilize saponins effectively.

Advanced Extraction Approaches

More advanced techniques have been developed to enhance extraction efficiency, reduce solvent consumption, and shorten extraction times.

Ultrasonic Extraction: This method leverages ultrasonic waves to disrupt plant cell walls, facilitating the release of intracellular compounds. For this compound, ultrasonic extraction using 70% methanol at 80 °C for 4 hours has been optimized and reported as an effective method for extracting this compound along with other major saponins like escin (B49666) Ia, escin Ib, and isoescin Ia biocrick.comnih.govresearchgate.netresearchgate.netresearchgate.net. This technique is noted for its ability to increase extraction yield and efficiency compared to conventional methods nih.gov.

Accelerated Solvent Extraction (ASE): ASE is an automated technique that uses solvents at elevated temperatures and pressures to increase extraction efficiency. For the extraction of this compound and related saponins from Aesculus chinensis seeds, ASE has been optimized using 70% methanol as the solvent, with an extraction temperature of 120 °C, a static extraction time of 7 minutes, and two extraction cycles fio.org.cnresearchgate.netnih.gov. This method demonstrated nearly 100% recovery for the target compounds, highlighting its effectiveness and speed fio.org.cnresearchgate.netnih.gov.

Chromatographic Separation and Purification Strategies

Following extraction, chromatographic techniques are crucial for separating this compound from other saponins and impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for both analytical quantification and preparative isolation of this compound. Optimized HPLC conditions for separating this compound from related saponins typically involve a reversed-phase column, such as a Zorbax SB-ODS (150 mm × 2.1 mm, 3 μm) or SinoChrom ODS BP C18 (4.6 mm × 200 mm, 5 μm) biocrick.comnih.govfio.org.cnnih.gov. The mobile phase commonly consists of a mixture of acetonitrile (B52724) and an aqueous solution, often containing phosphoric acid or acetic acid biocrick.comnih.govfio.org.cnnih.govtandfonline.com. For example, a mobile phase of acetonitrile and 0.10% phosphoric acid solution in a 39:61 (v/v) ratio, with a flow rate of 0.5 mL/min, has been used for separation at 30 °C biocrick.comnih.gov. Preparative HPLC (Pre-HPLC) has been successfully employed to isolate this compound with high purity (over 99%), yielding significant amounts such as 1.6 g from 50 g of total saponins tandfonline.comresearchgate.netlvb.lt.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful technique for the identification and quantification of this compound, particularly in complex biological matrices like plasma mdpi.comnih.govnih.govjst.go.jp. It couples the separation capabilities of LC with the identification power of mass spectrometry, allowing for the simultaneous determination of this compound and its isomers, such as escin Ia, escin Ib, and isoescin Ia mdpi.comnih.gov. This method is vital for pharmacokinetic studies, enabling the tracking of these compounds in biological samples nih.govnih.gov.

Advanced Analytical Characterization and Quantification of Isoescin Ib

Chromatographic Quantification Methods (e.g., HPLC-UV, HPLC-DAD, UPLC)

High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) or Diode Array Detection (DAD), is a cornerstone for the quantitative analysis of isoescin Ib and other escin (B49666) isomers. These methods leverage the separation capabilities of reversed-phase chromatography to resolve individual saponins (B1172615) from complex plant matrices.

Several studies have established robust HPLC-UV/DAD methods for the quantification of this compound alongside escin Ia, escin Ib, and isoescin Ia. These methods typically employ C18 stationary phases and mobile phases consisting of acetonitrile (B52724) and an aqueous buffer, often containing phosphoric acid. Detection is commonly performed at wavelengths around 210-230 nm, where these saponins exhibit significant UV absorbance nih.govresearchgate.netbiocrick.comchemfaces.comnih.govresearchgate.net. Ultra-Performance Liquid Chromatography (UPLC) offers enhanced resolution and speed, also being utilized for purity assessment googleapis.com.

Table 1: Typical HPLC-UV/DAD Parameters for this compound Analysis

| Parameter | Method 1 nih.govresearchgate.netbiocrick.comchemfaces.comnih.govresearchgate.net | Method 2 fio.org.cnnih.govresearchgate.net | Method 3 vienkiemnghiem.gov.vn |

| Column | Zorbax SB-ODS (150 mm × 2.1 mm, 3 μm) | SinoChrom ODS BP C18 (4.6 mm × 200 mm, 5 μm) | Gemini C18 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.10% H₃PO₄ (39:61 v/v) | Acetonitrile : 0.10% H₃PO₄ (gradient) | Acetonitrile : 0.1% H₃PO₄ (40:60 v/v) |

| Flow Rate | 0.5 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection Wavelength | 210 nm and 230 nm | 203 nm | 220 nm |

| Column Temperature | 30 °C | 25 °C | 25 °C |

| Injection Volume | 10 μL | 10 μL | 10 μL |

These chromatographic methods have demonstrated good linearity (r² > 0.9994), precision (RSD < 1.5%), and recovery rates (95.2–97.3%), with limits of detection (LOD) in the range of 0.40–0.75 μg mL⁻¹ fio.org.cnnih.govresearchgate.net. The reliability and sensitivity of these techniques make them suitable for routine quality control of Aesculus hippocastanum extracts nih.govresearchgate.netbiocrick.comchemfaces.comnih.govresearchgate.net.

Hyphenated Techniques for Identification and Quantification (e.g., LC-MS/MS, ESI-TOF/MS)

Hyphenated techniques, particularly Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS), provide enhanced specificity and sensitivity for the identification and quantification of this compound and its isomers. Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF/MS) is also employed for characterization fio.org.cnnih.govelewa.org.

LC-MS/MS is particularly valuable for confirming the identity of this compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. These techniques have been instrumental in pharmacokinetic studies, allowing for the precise determination of this compound concentrations in biological matrices like plasma chemfaces.comresearchgate.netresearchgate.netnih.gov. For instance, a validated LC-MS/MS method has been developed for the simultaneous determination of four isomeric escin saponins (escin Ia, escin Ib, isoescin Ia, and this compound) in human plasma, achieving a lower limit of quantification (LLOQ) of 33 pg/mL with good precision and accuracy nih.gov.

Table 2: Typical LC-MS/MS Parameters for this compound Analysis

| Parameter | Method nih.gov |

| Ionization Mode | Positive ion mode |

| MS/MS Transition | m/z 1113.8 → 807.6 (for simultaneous determination of four escin isomers) |

| Sample Prep | Solid-phase extraction (SPE) on C18 cartridges |

| Mobile Phase | Methanol-acetonitrile (50:50, v/v) and 10 mM ammonium (B1175870) acetate (B1210297) (pH 6.8) |

| LLOQ | 33 pg/mL |

| Precision (RSD) | <15% |

| Accuracy (Rel. Error) | -5.3% to 6.1% |

Isomer-Specific Analytical Differentiation and Purity Assessment

The structural complexity of escin mixtures necessitates analytical methods capable of differentiating between closely related isomers, such as this compound and escin Ib. LC-MS and LC-MS/MS are critical for this differentiation, as they can resolve isomers based on subtle differences in their retention times (RT) and fragmentation patterns mdpi.com. For example, in one study, this compound was identified with a retention time of 8.88 minutes, distinct from escin Ib (8.25 minutes), isoescin Ia (8.59 minutes), and escin Ia (7.96 minutes) mdpi.com.

Preparative HPLC has also been successfully employed to isolate and purify individual escin isomers, including this compound, to high purities exceeding 99% researchgate.net. UPLC is also utilized for purity assessment, offering high-resolution separation of these compounds googleapis.com. The ability to accurately differentiate and quantify these isomers is vital, as they may exhibit different biological activities ipb.pt.

Table 3: Retention Times of Major Escin Isomers

| Isomer | Retention Time (min) | Reference |

| Escin Ia | 7.96 | mdpi.com |

| Escin Ib | 8.25 | mdpi.com |

| Isoescin Ia | 8.59 | mdpi.com |

| This compound | 8.88 | mdpi.com |

Compound List

this compound

Isoescin Ia

Isoescin V

Escin Ia

Escin Ib

Protoescigenin

Barringtogenol C

Barringtogenol D

Hederacoside C

Telmisartan

Biosynthetic Pathways and Enzymatic Mechanisms of Isoescin Ib Production

Triterpenoid (B12794562) Saponin (B1150181) Biosynthesis Precursors and Core Skeleton Formation (e.g., Oleanane (B1240867)/β-amyrin backbone)

The biosynthesis of all triterpenoid saponins (B1172615), including isoescin Ib, originates from the isoprenoid pathway. pnas.orguoa.gr The initial steps occur via the cytosolic mevalonate (B85504) (MVA) pathway, which produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). nih.govmdpi.com These units are sequentially condensed to form the 30-carbon acyclic precursor, 2,3-oxidosqualene (B107256). nih.govfrontiersin.orgmdpi.com

The formation of the characteristic pentacyclic structure of this compound is a critical branching point from primary metabolism, such as sterol synthesis. pnas.orgmdpi.com This cyclization of 2,3-oxidosqualene marks the first committed step in triterpenoid saponin biosynthesis. uoa.gr For oleanane-type saponins, the linear 2,3-oxidosqualene precursor is folded into a specific chair-chair-chair conformation and cyclized to form the β-amyrin skeleton. pnas.orgmdpi.comnih.gov This oleanane backbone is the fundamental aglycone structure upon which subsequent modifications will occur to produce the sapogenin of this compound. wikipedia.orgresearchgate.net

| Precursor | Description | Originating Pathway |

|---|---|---|

| Isopentenyl Pyrophosphate (IPP) | 5-carbon isoprenoid building block | Mevalonate (MVA) Pathway |

| Dimethylallyl Pyrophosphate (DMAPP) | 5-carbon isoprenoid building block (isomer of IPP) | Mevalonate (MVA) Pathway |

| 2,3-Oxidosqualene | 30-carbon linear triterpenoid precursor | Isoprenoid Pathway |

| β-amyrin | Pentacyclic triterpenoid core skeleton (oleanane-type) | Triterpenoid Saponin Pathway |

Role of Oxidosqualene Cyclases (OSCs) and Cytochrome P450s (CYP450s) in Aglycone Modification

Once the precursor 2,3-oxidosqualene is synthesized, two key enzyme families are responsible for converting it into a decorated aglycone (sapogenin).

Oxidosqualene Cyclases (OSCs) are the enzymes that catalyze the crucial cyclization of 2,3-oxidosqualene. mdpi.comnih.govnih.gov The specific type of OSC determines which triterpene skeleton is formed. In the biosynthesis of this compound, a β-amyrin synthase (bAS) orchestrates the complex cascade of protonation, cyclization, and rearrangement to produce the oleanane-type β-amyrin backbone. oup.comnih.gov This step is a vital control point, directing carbon flux toward saponin production instead of sterol synthesis. pnas.orgnih.gov

Cytochrome P450 monooxygenases (CYP450s) represent a large and diverse superfamily of enzymes that introduce functional groups to the β-amyrin skeleton. mdpi.comfrontiersin.orgnih.gov These enzymes are responsible for the extensive oxidative modifications—primarily hydroxylations—that decorate the triterpenoid core. frontiersin.orguea.ac.uk This "tailoring" phase is critical for generating the structural diversity of sapogenins. In Aesculus, specific CYP450s have been identified that catalyze hydroxylations at positions C-21, C-22, C-24, and C-28 of the β-amyrin ring system, leading to the formation of the polyhydroxylated aglycone, protoaescigenin (B8773068), which is the direct sapogenin precursor to this compound. uea.ac.uk Research on Aesculus chinensis has implicated genes like AcCYP716A278 and AcCYP716A275 in this process. madbarn.comsapindaceae.com

Glycosylation and Acylation Steps Mediated by Transferases (e.g., UGTs, BAHDs)

Following the oxidative modifications of the aglycone, the final steps in the biosynthesis of this compound involve the attachment of sugar and acyl moieties by specific transferase enzymes.

Glycosylation: This process is catalyzed by UDP-dependent glycosyltransferases (UGTs), which transfer sugar residues from an activated UDP-sugar donor to the sapogenin. mdpi.comfrontiersin.orgnih.gov This step significantly increases the water solubility of the molecule. For this compound, a branched trisaccharide chain is attached to the C-3 hydroxyl group of the protoaescigenin aglycone. mdpi.comumons.ac.be This chain is typically composed of glucuronic acid, glucose, and xylose or galactose. mdpi.comumons.ac.be

Acylation: The final decorations are the addition of two different acyl groups, a process mediated by acyltransferases. This compound is characterized by the presence of an angeloyl group at position C-21 and an acetyl group at C-28. mdpi.commedchemexpress.com Its isomer, escin (B49666) Ib, differs in the position of the acetyl group, which is located at C-22. mdpi.com This specific acylation is carried out by enzymes from the BAHD acyltransferase family. madbarn.comsapindaceae.com Genomic studies have identified a seed-specific gene, AcBAHD6, in Aesculus chinensis that is responsible for this critical acylation step in aescin biosynthesis. madbarn.comsapindaceae.com

| Enzyme Family | Abbreviation | Function | Specific Role in this compound Pathway |

|---|---|---|---|

| Oxidosqualene Cyclases | OSCs | Cyclization of 2,3-oxidosqualene to form triterpene skeletons. | A β-amyrin synthase (bAS) forms the oleanane backbone. |

| Cytochrome P450s | CYP450s | Oxidative modification (e.g., hydroxylation) of the triterpene skeleton. | Hydroxylate β-amyrin at multiple positions to form protoaescigenin. |

| UDP-Glycosyltransferases | UGTs | Attachment of sugar moieties to the aglycone. | Adds a trisaccharide chain to the C-3 position. |

| BAHD Acyltransferases | BAHDs | Transfer of acyl groups to the aglycone or sugar chain. | Adds an angeloyl group at C-21 and an acetyl group at C-28. |

Genetic and Genomic Insights into Aesculus Saponin Biosynthesis

Recent advances in genomics have significantly illuminated the genetic basis of saponin production in Aesculus species. The sequencing of the genomes for Aesculus wilsonii and Aesculus chinensis has provided a foundational resource for identifying the genes involved in this complex pathway. nih.govmadbarn.comsapindaceae.comfrontiersin.org

A key finding is that an Aesculus-specific whole-genome duplication (WGD) event led to a significant expansion in the number of genes related to triterpene saponin synthesis. nih.govmadbarn.comfrontiersin.org These duplicated genes appear to have been retained and specialized, contributing to the high capacity for saponin production in horse chestnut.

Furthermore, these biosynthetic genes are not randomly scattered throughout the genome but are often organized into biosynthetic gene clusters (BGCs). madbarn.comsapindaceae.com In A. chinensis, two such BGCs containing genes for OSCs, CYP450s, and transferases have been identified. madbarn.comsapindaceae.com This clustering facilitates the co-regulation and efficient production of the metabolic pathway intermediates. Combined transcriptome and genome analyses have allowed for the preliminary reconstruction of the aescin biosynthetic pathway and the identification of specific candidate genes, such as AcOCS6 (OSC), AcCYP716A278/AcCYP716A275 (CYP450s), and AcBAHD6 (acyltransferase), that are directly responsible for the formation of aescin and its isomers like this compound. nih.govmadbarn.comsapindaceae.com

Pre Clinical Pharmacokinetics and in Vivo Isomer Interconversion of Escin Ib and Isoescin Ib

Absorption, Distribution, Metabolism, and Excretion in Animal Models (e.g., rats)

Pre-clinical studies in rats have characterized the pharmacokinetic behavior of isoescin Ib, often in comparison to its isomer, escin (B49666) Ib. A notable finding across multiple studies is the very low oral bioavailability (F) for both this compound and escin Ib. Following oral administration, the bioavailability values for these compounds have been reported to be less than 0.25% or less than 2% researchgate.netresearchgate.netnih.govresearchgate.netnih.gov. This suggests that oral absorption of these triterpene saponins (B1172615) is significantly limited.

While detailed tissue distribution data is not extensively provided in the reviewed literature, the presence of these compounds in plasma has been a key focus for pharmacokinetic analysis researchgate.netresearchgate.netnih.govchemfaces.comnih.gov.

Metabolism studies have primarily highlighted the phenomenon of isomeric biotransformation and interconversion, which is discussed in detail in the following section. General metabolic pathways indicate that compounds like beta-escin can be metabolized in the liver and kidneys and excreted via urine and feces, though specific pathways for this compound are not exhaustively detailed worldscientific.comresearchgate.net.

Structure Activity Relationships Sar of Isoescin Ib and Its Analogues

Influence of Aglycone Structure on Biological Activity

The aglycone, the non-sugar part of the saponin (B1150181), is a critical determinant of biological activity. While specific studies detailing the direct influence of isoescin Ib's aglycone structure on its activity are limited in the provided search results, general saponin research indicates that the aglycone's structure, including its ring system and functional groups, plays a significant role. For instance, in other saponins (B1172615), the presence of specific hydroxyl groups or modifications to the ring system can alter their interaction with biological targets thieme-connect.comdovepress.com. The aglycone is generally considered the primary driver of a compound's biological activity, with the sugar moieties modulating properties like solubility and stability ontosight.ai.

Role of Acyl Moieties (e.g., Angeloyl, Tigloyl) and Their Positions (e.g., C-21, C-22, C-28)

Acyl groups, such as angeloyl and tigloyl, esterified at specific positions on the aglycone, are known to be crucial for the biological activity of escins and related saponins. Structure-activity relationship (SAR) studies on escins have revealed that acylations at C-21 and C-22 with angeloyl or tigloyl groups are important for their cytotoxic effects nih.govnih.gov. Similarly, research on other triterpene saponins indicates that acyl substituents at positions like C-21 and C-22 can significantly influence anti-proliferative and cytotoxic activities semanticscholar.orgmdc-berlin.de. For instance, the presence of angeloyl or tigloyl groups at C-21 and C-22 has been linked to enhanced cytotoxic effects in some saponin classes semanticscholar.org. Conversely, the removal of these acyl groups, as seen in desacylescins, can lead to reduced bioactivity nih.govresearchgate.net.

Table 1: Impact of Acyl Groups on Saponin Activity (Illustrative)

| Saponin Type/Modification | Acyl Group(s) & Position | Reported Effect on Activity | Reference(s) |

| Escin (B49666) Ia/Ib | 21-Tigloyl/Angeloyl, 22-Acetyl | Important for cytotoxic effects | nih.govnih.gov |

| Escin Ia | 21-Tigloyl, 22-Acetyl | More potent activity than escin Ia with 21-tigloyl and 22-acetyl | nih.gov |

| Escin Ib | 21-Angeloyl, 22-Acetyl | More potent activity than escin Ia with 21-tigloyl and 22-acetyl | nih.gov |

| Desacylescins I & II | Lacking acyl groups | No effect (compared to escins) | nih.govresearchgate.net |

| Oleanane-type saponins | Cinnamoyl at C-22 | May increase cytotoxicity (compared to C-21 angeloyl) | semanticscholar.org |

| Oleanane-type saponins | C-21 Angeloyl, C-22 Ovaleric | May increase anti-hyperlipidemic activity | semanticscholar.org |

Note: This table is illustrative and based on general findings for escins and related saponins. Specific data for this compound's acyl groups may vary.

Stereo-isomeric Differences in Bioactivity and Pre-clinical Pharmacokinetic Profiles

Compound List:

this compound

Escin Ib

Escin Ia

Isoescin Ia

Desacylescins I and II

Amelliasaponin B1

Oleiferasaponin A2

Chakasaponin I–III

Floratheasaponins A–C

Theasaponin E1 and E2

Advanced Research Directions and Future Perspectives for Isoescin Ib

Role as a Reference Standard in Phytochemical and Pharmacological Research

The complexity of natural product extracts necessitates the use of highly purified and well-characterized reference standards for quality control and research. Isoescin Ib serves as a crucial primary reference standard in both phytochemical and pharmacological investigations. phytolab.com As a certified reference substance with determined absolute purity, it provides a benchmark for the accurate identification and quantification of this specific saponin (B1150181) in herbal preparations and complex biological matrices. phytolab.com

In phytochemical analysis, this compound is indispensable for the development and validation of analytical methods like High-Performance Liquid Chromatography (HPLC). phytopurify.com For instance, HPLC methods have been optimized to separate and quantify major saponins (B1172615), including this compound, escin (B49666) Ia, escin Ib, and isoescin Ia, in the seeds of horse chestnut. phytopurify.com These methods are vital for the quality control of raw plant materials and finished herbal products, ensuring consistency, potency, and safety. phytopurify.com The availability of pure this compound allows researchers to establish precise retention times and response factors, leading to reliable and reproducible quantification. phytopurify.com

In pharmacological research, the use of this compound as a reference standard ensures that studies on its biological activity are conducted with a known quantity of the active molecule, eliminating the confounding variables present in crude extracts. This is fundamental for accurate dose-response assessments, pharmacokinetic studies, and mechanistic investigations.

Application in Natural Product Drug Discovery and Pre-clinical Development Pipelines

This compound, along with its isomer escin Ib, is a principal active ingredient in escin, the saponin mixture extracted from horse chestnut. chemicalbook.commedchemexpress.com The transition from using a complex natural mixture to developing a pure, single-isomer drug is a key strategy in modern natural product drug discovery. This approach requires detailed preclinical development, with pharmacokinetics being a central focus. chemicalbook.com

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a potential drug. Research in animal models has been critical in characterizing the pharmacokinetic profile of this compound. researchgate.netnih.gov A comparative study in rats investigated the pharmacokinetics of pure this compound, pure escin Ib, and sodium escinate (a mixture containing both). nih.gov The findings revealed that both isomers have very poor oral bioavailability, at less than 2%. researchgate.netnih.gov Interestingly, the study also demonstrated in vivo isomerization, where the administration of one isomer leads to exposure to the other. researchgate.netnih.gov Specifically, the conversion of escin Ib to this compound was found to be more facile than the reverse. nih.gov

These preclinical data are vital for the drug development pipeline. Understanding that this compound has low oral bioavailability guides formulation strategies to enhance its absorption or suggests alternative routes of administration. Furthermore, knowledge of its isomerization and metabolic fate is crucial for interpreting efficacy and toxicology data. researchgate.net Such detailed studies support the potential development of this compound as a standalone therapeutic agent, moving beyond its role as a component of a traditional herbal remedy. chemicalbook.com

Table 1: Selected Pharmacokinetic Parameters of this compound in Rats

| Parameter | Administration Route | Value |

| t1/2 (half-life) | IV (as part of sodium escinate) | Higher than when administered alone |

| MRT (Mean Residence Time) | IV (as part of sodium escinate) | Higher than when administered alone |

| F (Oral Bioavailability) | Oral (pure compound) | < 2% |

This table is generated based on findings from comparative pharmacokinetic studies in rats. researchgate.netnih.gov

Development of Novel this compound Derivatives with Enhanced Properties and Reduced Off-target Effects

A significant frontier in natural product research is the semi-synthesis or chemical modification of bioactive compounds to create novel derivatives with improved pharmacological profiles. The development of new this compound derivatives represents a promising strategy to enhance its therapeutic properties while potentially reducing undesirable off-target effects. The core objectives of such derivatization efforts include improving bioavailability, increasing target specificity, enhancing potency, and modifying the pharmacokinetic profile.

While specific research on novel this compound derivatives is still an emerging area, studies on the modification of the broader escin family provide a conceptual framework. For example, investigations into escins have involved chemical modifications like hydrolysis and transesterification to probe the structure-activity relationship (SAR). umons.ac.be These studies have demonstrated that the ester functions on the saponin aglycone are critical for its biological activity. umons.ac.be

Future research could focus on targeted modifications of the this compound structure. Strategies could include:

Esterification or Etherification: Modifying the hydroxyl groups on the sugar moieties or the aglycone to alter lipophilicity, which could enhance membrane permeability and oral bioavailability.

Glycosylation Pattern Modification: Altering the number or type of sugar units to influence solubility, receptor binding, and metabolic stability.

Conjugation: Attaching this compound to other molecules, such as polymers or targeting ligands, to create drug delivery systems that can direct the compound to specific tissues or cells, thereby enhancing efficacy and minimizing systemic exposure.

The rational design of these new derivatives, guided by computational modeling and SAR studies, could lead to second-generation compounds with a significantly improved therapeutic index compared to the parent molecule.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding (e.g., Proteomics, Metabolomics)

To fully understand the therapeutic effects and potential toxicity of this compound, a deeper insight into its molecular mechanisms is required. The integration of "omics" technologies—such as proteomics and metabolomics—offers a powerful, systems-level approach to achieve this. nih.gov These technologies allow for the large-scale study of proteins and metabolites, providing an unbiased, comprehensive snapshot of the cellular state in response to a drug. biobide.com

Proteomics: This is the large-scale study of the proteome—the entire set of proteins expressed by a cell or organism. nih.gov By comparing the proteome of cells treated with this compound to untreated cells, researchers can identify proteins whose expression levels or post-translational modifications are altered. nih.gov This can reveal the specific signaling pathways modulated by this compound, identify direct protein targets, and uncover mechanisms of action or potential off-target effects. biobide.com For instance, quantitative proteomics could elucidate how this compound exerts its anti-inflammatory effects by identifying changes in the expression of key inflammatory mediators and signaling proteins.

Metabolomics: This field focuses on the comprehensive analysis of metabolites within a biological system. worldscholarsreview.org Applying metabolomics to this compound research can reveal how the compound alters cellular metabolism. biobide.com By tracking changes in endogenous small molecules, researchers can understand the metabolic pathways affected by this compound, which is crucial for understanding both its therapeutic efficacy and its safety profile. For example, it could clarify the metabolic reprogramming involved in its potential anti-cancer effects.

The integration of these omics platforms can provide a holistic view of the biological impact of this compound, moving beyond a single-target, single-pathway paradigm. nih.gov This comprehensive mechanistic understanding is invaluable for optimizing its therapeutic use and guiding the development of novel derivatives. nih.gov

Table 2: Potential Applications of Omics Technologies in this compound Research

| Omics Technology | Research Question | Potential Outcome |

| Proteomics | How does this compound modulate cellular signaling pathways to reduce inflammation? | Identification of key protein targets and signaling cascades (e.g., NF-κB, MAP kinase pathways). |

| Metabolomics | What metabolic changes does this compound induce in cancer cells? | Elucidation of effects on energy metabolism, such as glycolysis or lipid metabolism, revealing new anti-cancer mechanisms. |

| Transcriptomics | Which genes are up- or down-regulated by this compound in endothelial cells? | Understanding the genetic basis of its vasoprotective effects. |

Emerging Areas of Research for this compound Beyond Established Indications

While this compound is primarily associated with its anti-edematous and vasoprotective properties, research into the broader escin family suggests several exciting and emerging therapeutic areas where this specific isomer may prove valuable.

One of the most promising new frontiers is oncology . The parent mixture, escin, has demonstrated anti-proliferative, pro-apoptotic, and anti-metastatic effects against more than 15 different types of cancer in preclinical studies. mdpi.com A particularly noteworthy finding is the potent action of β-aescin against glioblastoma-initiating cells, which are notoriously difficult to treat with conventional chemotherapy. nih.gov Given that this compound is a major component of the active saponin fraction, focused research is warranted to determine its specific contribution to these anti-cancer effects and to evaluate its potential as a chemotherapeutic or chemopreventive agent. medchemexpress.com

Another emerging area is neuroprotection . Escin has shown promising effects in models of brain injury and has been investigated for its antioxidant properties. mdpi.com Its ability to modulate inflammation and oxidative stress could be beneficial in the context of neurodegenerative diseases. Future studies should explore the potential of pure this compound to cross the blood-brain barrier and exert protective effects in models of neurological disorders.

Finally, the antioxidant and anti-inflammatory activities of escins could be leveraged for a wide range of conditions beyond venous insufficiency. mdpi.com These include inflammatory skin disorders, arthritis, and metabolic conditions associated with a chronic inflammatory response. nih.govjst.go.jp Isolating the effects of this compound in these contexts could lead to the development of targeted therapies with a well-defined mechanism of action.

Q & A

Q. How can isoescin Ib be reliably identified and quantified in plant extracts or pharmaceutical formulations?

- Methodology : Use chromatographic techniques such as TLC-densitometry or LC-MS/MS. For TLC, silica gel plates with a mobile phase of chloroform-methanol-water (e.g., 70:30:4) can separate this compound from structurally similar saponins . LC-MS/MS with a C18 column and acetonitrile-water-acetic acid (30:70:1) as the mobile phase provides higher specificity, achieving a detection limit of ~0.38 ng/mL in plasma . Structural confirmation requires HRMS (high-resolution mass spectrometry) and NMR to distinguish this compound’s unique 21-O-(2-methylbut-2-enoyl) group from escin Ib’s 21-O-tigloyl group .

Q. What are the primary pharmacological activities of this compound, and how are these assessed in vitro?

- Methodology : this compound’s anti-inflammatory effects are tested via LPS-activated macrophage assays (e.g., NO inhibition) and TGF-β1 modulation in fibroblasts . Venotonic activity is evaluated using human umbilical vein endothelial cells (HUVECs) to measure changes in vascular permeability. For cytotoxicity, hemolysis assays with erythrocytes quantify membrane-stabilizing effects (IC50 values typically <10 μM) .

Q. How does this compound differ structurally and functionally from its isomer escin Ib?

- Structural Analysis : this compound and escin Ib differ in the acyl group at C21 (this compound: 2-methylbut-2-enoyl; escin Ib: tigloyl). This variation alters hydrophobicity, impacting pharmacokinetics—this compound has a shorter t₁/₂ (2.1 hr vs. 3.5 hr in rats) and lower oral bioavailability (<2% vs. <5% for escin Ib) . Functional differences include this compound’s weaker inhibition of NF-κB in inflammation models .

Q. What are the optimal storage conditions for this compound to ensure stability in experimental settings?

- Guidelines : Store at -20°C in lyophilized form to prevent hydrolysis of the labile acyl groups. Solutions in methanol or DMSO should be aliquoted and kept at -80°C for <6 months. Purity (>95%) must be verified via HPLC before use .

Q. Which plant sources are richest in this compound, and how is it extracted?

- Extraction Protocol : this compound is predominantly extracted from Aesculus hippocastanum seeds. Use ethanol-water (70:30) at 60°C for 4 hr, followed by column chromatography (XAD-2 resin) and preparative HPLC with a C18 column .

Advanced Research Questions

Q. How does in vivo isomerization between this compound and escin Ib impact pharmacokinetic and pharmacodynamic studies?

- Experimental Design : Administer pure this compound intravenously to rats and collect plasma samples at intervals (0.5–24 hr). Use LC-MS/MS to track isomer conversion. Pharmacokinetic modeling (e.g., non-compartmental analysis) reveals bidirectional isomerization: escin Ib → this compound occurs 3× faster than the reverse, prolonging MRT (mean residence time) when both are co-administered . Adjust dosing regimens to account for this interconversion in clinical trials.

Q. Why do conflicting reports exist on this compound’s bioavailability, and how can these discrepancies be resolved?

- Data Contradiction Analysis : Human studies report Cₘₐₓ values ranging from 0.74 ng/mL (oral) to 1.8 ng/mL (IV), while rat models show even lower bioavailability. Factors include:

- Methodological Variability : Plasma extraction protocols (e.g., protein precipitation vs. solid-phase extraction) affect recovery rates .

- Species Differences : Rats exhibit faster glucuronidation of this compound than humans .

- Solution : Standardize bioanalytical methods across studies and use stable isotope-labeled internal standards .

Q. What experimental models best elucidate this compound’s dual role in extracellular matrix (ECM) modulation and cancer-associated fibroblast inhibition?

- Model Selection :

- In Vitro : Use TGF-β1-treated fibroblasts to assess SMA expression and collagen deposition via Western blot and ELISA .

- In Vivo : Rat wound-healing models with tensile strength measurements and hydroxyproline assays quantify ECM effects .

- Cancer Models : Co-culture this compound with cancer-associated fibroblasts (CAFs) and tumor cells (e.g., HepG2) to measure invasion (Boyden chamber) and cytokine secretion (multiplex assays) .

Q. How can researchers mitigate the poor solubility and rapid clearance of this compound in preclinical studies?

- Formulation Strategies :

- Nanoencapsulation : Load this compound into PLGA nanoparticles (150–200 nm) to enhance solubility and prolong t₁/₂ .

- Prodrug Synthesis : Acetylate hydroxyl groups to improve lipophilicity and oral absorption .

- Co-Administration : Use P-glycoprotein inhibitors (e.g., verapamil) to reduce efflux in the gut .

Q. What are the critical gaps in current this compound research, and what methodologies address them?

- Research Gaps :

- Mechanistic Clarity : Limited data on this compound’s direct interaction with TGF-β1 receptors. Use surface plasmon resonance (SPR) to measure binding affinity .

- Metabolic Pathways : Uncharacterized Phase II metabolites. Perform hepatocyte incubation studies with UHPLC-QTOF-MS .

- Long-Term Toxicity : No chronic toxicity data. Conduct 6-month rodent studies with histopathology and serum biomarkers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.